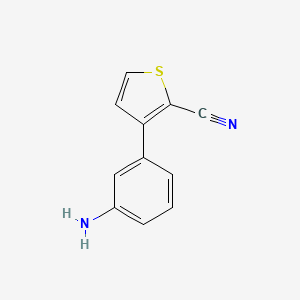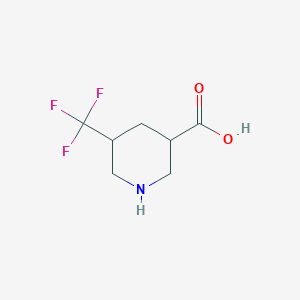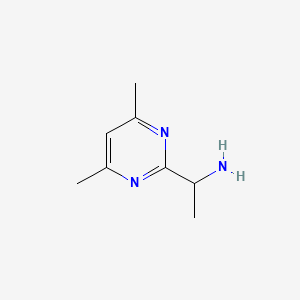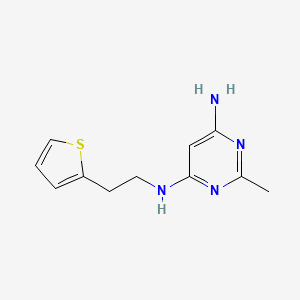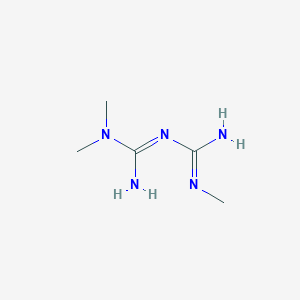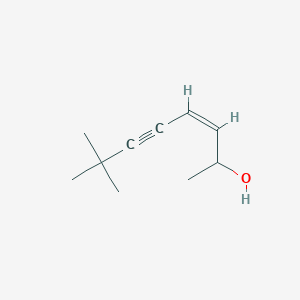
(Z)-7,7-Dimethyloct-3-en-5-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-7,7-Dimethyloct-3-en-5-yn-2-ol is an organic compound with a unique structure characterized by the presence of both an alkyne and an alkene functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7,7-Dimethyloct-3-en-5-yn-2-ol typically involves the use of alkyne and alkene precursors. One common method is the coupling of a terminal alkyne with an alkene under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as Pd(PPh3)4. The reaction is typically conducted at room temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-7,7-Dimethyloct-3-en-5-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halides or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-7,7-Dimethyloct-3-en-5-yn-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical compounds through various reactions.
Biology
The compound’s potential biological activity is of interest in the development of pharmaceuticals. Researchers are exploring its use as a precursor for bioactive molecules that could have therapeutic applications.
Medicine
In medicine, derivatives of this compound are being investigated for their potential use in drug development. The compound’s ability to undergo various chemical modifications makes it a valuable starting material for creating new drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (Z)-7,7-Dimethyloct-3-en-5-yn-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of both alkyne and alkene groups allows for diverse interactions with biological molecules, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-7,7-Dimethyloct-3-en-5-yn-2-ol: The (E)-isomer of the compound, which has a different spatial arrangement of the double bond.
7,7-Dimethyloct-3-yn-2-ol: A similar compound lacking the alkene group.
7,7-Dimethyloct-3-en-2-ol: A similar compound lacking the alkyne group.
Uniqueness
(Z)-7,7-Dimethyloct-3-en-5-yn-2-ol is unique due to the presence of both an alkyne and an alkene group in its structure. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Eigenschaften
Molekularformel |
C10H16O |
|---|---|
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(Z)-7,7-dimethyloct-3-en-5-yn-2-ol |
InChI |
InChI=1S/C10H16O/c1-9(11)7-5-6-8-10(2,3)4/h5,7,9,11H,1-4H3/b7-5- |
InChI-Schlüssel |
QUSCKTKWDNGTIK-ALCCZGGFSA-N |
Isomerische SMILES |
CC(/C=C\C#CC(C)(C)C)O |
Kanonische SMILES |
CC(C=CC#CC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


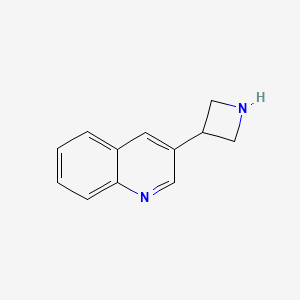
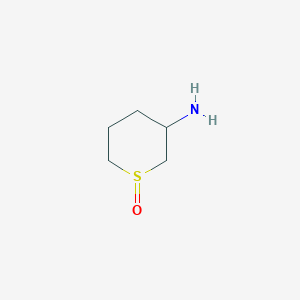
![6-ethyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13341346.png)
![Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride](/img/structure/B13341354.png)

![Tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13341358.png)
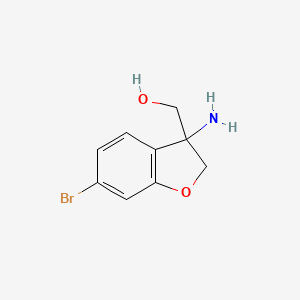
![5-[(azetidin-3-yloxy)methyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B13341366.png)

